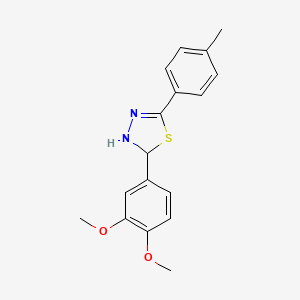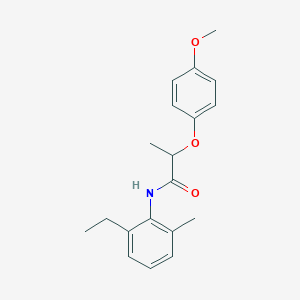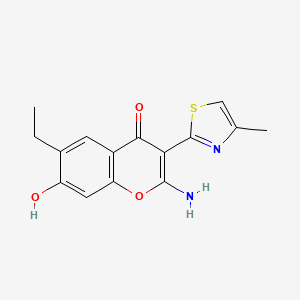amine oxalate](/img/structure/B5209236.png)
[2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate, also known as cloperastine, is a chemical compound that has been extensively studied for its therapeutic potential. Cloperastine belongs to the class of antitussive agents, which are drugs used to suppress coughing.
Aplicaciones Científicas De Investigación
Cloperastine has been investigated for its potential therapeutic applications in various respiratory disorders, such as asthma, bronchitis, and chronic obstructive pulmonary disease (COPD). Additionally, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has been studied for its antitussive effects, which make it a potential treatment for coughing associated with these respiratory disorders.
Mecanismo De Acción
The exact mechanism of action of [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate is not fully understood. However, it is believed to act as a selective antagonist of the histamine H1 receptor, which is involved in the regulation of coughing. By blocking the histamine H1 receptor, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate is thought to suppress coughing.
Biochemical and Physiological Effects:
Cloperastine has been shown to have antitussive effects in animal models of coughing. Additionally, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has been found to have bronchodilatory effects, which could make it a potential treatment for respiratory disorders. Cloperastine has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory respiratory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cloperastine has several advantages for lab experiments, including its well-established synthesis method and its ability to target the histamine H1 receptor. However, one limitation of [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate research is the lack of understanding of its exact mechanism of action.
Direcciones Futuras
There are several future directions for [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate research. One area of interest is the development of more selective and potent histamine H1 receptor antagonists. Additionally, the potential use of [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate in the treatment of inflammatory respiratory disorders warrants further investigation. Finally, the development of novel drug delivery systems for [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate could improve its efficacy and reduce side effects.
Conclusion:
Cloperastine is a promising compound with potential therapeutic applications in respiratory disorders. Its well-established synthesis method, antitussive effects, and ability to target the histamine H1 receptor make it a valuable tool for scientific research. Further investigation into its mechanism of action and potential therapeutic applications could lead to the development of novel treatments for respiratory disorders.
Métodos De Síntesis
Cloperastine can be synthesized through a multi-step process starting from 2-chloro-4-methylphenol. The first step involves the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. The second step involves the reaction of 2-(2-chloro-4-methylphenoxy)ethanol with 2-methoxyethylamine to form [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine. Finally, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine is reacted with oxalic acid to form [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate.
Propiedades
IUPAC Name |
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2.C2H2O4/c1-10-3-4-12(11(13)9-10)16-8-6-14-5-7-15-2;3-1(4)2(5)6/h3-4,9,14H,5-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRLJMYFZKHQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCCOC)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(4-bromophenoxy)hexyl]morpholine](/img/structure/B5209161.png)
![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)

![4-[2-(ethylthio)-1,3-benzothiazol-6-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5209173.png)
![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indol-3-yl]acetamide](/img/structure/B5209186.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5209190.png)
![isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5209191.png)

![methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate](/img/structure/B5209208.png)


![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)